molecular formula C11H16FNO2S B273382 N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B273382
M. Wt: 245.32 g/mol
InChI Key: NOUFHDXOMKKESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide, also known as DFMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. DFMS has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism of Action

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide has been found to act as an inhibitor of the chloride channel, which is important in the regulation of neuronal excitability and muscle contraction. It has also been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels and neurotransmitter release. It has also been shown to have anticonvulsant and analgesic effects, making it a potential therapeutic agent for the treatment of epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide in lab experiments is its specificity for the chloride channel, which allows for targeted investigation of its role in biological processes. However, N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide has been found to have some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide, including the investigation of its potential therapeutic applications in the treatment of epilepsy and chronic pain. Additionally, further studies could be conducted to explore the mechanisms underlying its effects on ion channels and neurotransmitter release. Finally, the development of more soluble and less toxic analogs of N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide could also be an area of future research.

Synthesis Methods

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide can be synthesized through a multistep process starting from 4-fluoro-3-methylbenzenesulfonyl chloride and diethylamine. The reaction takes place in the presence of a base, such as sodium carbonate, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide.

Scientific Research Applications

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide has been used in a wide range of scientific research applications, including the study of ion channels, neurotransmitter release, and synaptic transmission. It has also been used as a tool to investigate the role of sulfonamide compounds in biological systems.

properties

Product Name

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

IUPAC Name

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

NOUFHDXOMKKESA-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C

Origin of Product

United States

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